molecular formula C26H35FN7O6P B12353876 3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide

3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide

Cat. No.: B12353876
M. Wt: 591.6 g/mol
InChI Key: NNQFTVMPESCIOQ-UHFFFAOYSA-N
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Description

3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline moiety, a pyrazole ring, and a phosphonooxyethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: This step typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Attachment of the Phosphonooxyethyl Group: This can be done using phosphonic acid derivatives under suitable conditions.

    Final Coupling: The final step involves coupling the quinazoline and pyrazole intermediates under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline and pyrazole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups and the quinazoline ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The pyrazole ring may also contribute to the compound’s biological activity by interacting with other molecular targets. The phosphonooxyethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based anticancer drug.

    Sorafenib: A pyrazole derivative with anticancer properties.

Uniqueness

What sets 3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C26H35FN7O6P

Molecular Weight

591.6 g/mol

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]pyrazolidin-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C26H35FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13,16-17,20,24,32-33H,2,4,9-12,14-15H2,1H3,(H,30,35)(H,28,29,31)(H2,36,37,38)

InChI Key

NNQFTVMPESCIOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3CC(NN3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O

Origin of Product

United States

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